molecular formula C15H18N2O2S B2870884 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1235286-71-1

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2870884
CAS No.: 1235286-71-1
M. Wt: 290.38
InChI Key: NVZHXEFHCOGTFB-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound featuring a acetamide linker connecting two key pharmacophoric motifs: a 2,4-dimethyl-1,3-thiazole ring and a 4-methoxybenzyl group. The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its widespread presence in bioactive molecules . Derivatives of the 1,3-thiazole class have been extensively investigated and demonstrate a broad spectrum of biological activities, making them core structures in the development of novel therapeutic agents . The specific substitution pattern on the thiazole ring and the presence of the methoxyphenylacetamide group suggest this compound is a valuable intermediate or building block for chemical synthesis and drug discovery efforts. Researchers can utilize this compound in the design and development of new molecules targeting various diseases, leveraging the known properties of thiazole derivatives. It is also suitable for use in material science research, such as in corrosion inhibition studies, where acetamide derivatives have shown efficacy in protecting metals like N80 carbon steel in saline environments . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZHXEFHCOGTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethylthiazole with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and requires a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halides and thiols.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Synthesis Method
Target: 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide 2,4-Dimethylthiazole; 4-methoxybenzyl 290.38 Not explicitly reported, but inferred anti-inflammatory/antimicrobial potential from analogs Likely multi-step synthesis involving Hantzsch thiazole formation and amide coupling
Compound 9e () 2-(4-Methoxyphenyl)thiazole; triazole-benzimidazole hybrid ~500 (estimated) Docking studies suggest α-glucosidase inhibition (binding energy comparable to reference drug) Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca, ) 4-Methoxyphenylthiazole; benzamide 355.40 Catalyst-free synthesis (90–95% yield); characterized via FTIR, NMR, HR-MS Hantzsch cyclization under solvent-free conditions
ZINC C13637710 () Carbamimidamido-thiazolidinone; 3-methoxyphenyl 322.37 Hypothesized chemokine receptor modulation (structure-based virtual screening) Not specified
N-[(4-Methoxyphenyl)methyl]-2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide () Thiophene-substituted thiazole; 4-methoxybenzyl 358.48 Screening hit for undisclosed targets; available in mg quantities Likely similar to target compound (amide coupling)
Compound 73 () Thiazolidinedione core; 3-fluorophenyl 386.35 Potent anti-inflammatory activity (compared to indomethacin) Condensation of thiazolidinedione with substituted phenoxy acetamides

Structural and Functional Insights

  • Thiazole Modifications: The 2,4-dimethyl group on the thiazole ring (target compound) enhances lipophilicity compared to 4-methoxy-substituted thiazoles (e.g., 4ca, ). This may improve membrane permeability but reduce solubility .
  • Aromatic Substituent Effects: The 4-methoxybenzyl group in the target compound provides electron-donating effects, which may stabilize interactions with aromatic residues in enzymes.
  • Biological Activity Trends: Thiazolidinedione derivatives () exhibit pronounced anti-inflammatory activity due to their ability to mimic endogenous substrates (e.g., prostaglandins). The target compound’s thiazole core may lack this mimicry but could engage in different mechanisms . Triazole-containing analogs () show promise in enzyme inhibition, suggesting that structural hybridization (e.g., adding triazole) could be a viable optimization strategy for the target compound .

Hypothesized Pharmacological Profile

While the target compound lacks direct activity data, its structural features align with bioactive analogs:

  • Anti-inflammatory Potential: Similarity to 9e () and thiazolidinediones () supports possible COX-2 or cytokine inhibition .
  • Antimicrobial Activity : Thiazole-acetamide hybrids () often disrupt bacterial membranes; the 4-methoxy group may enhance Gram-positive selectivity .
  • Druglikeness : Calculated LogP (estimated ~2.5) and molecular weight (<400) suggest favorable oral bioavailability per Lipinski’s rules.

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of new therapeutic agents due to their antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.40 g/mol

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study on similar thiazole compounds demonstrated that modifications at the 2-position of the thiazole ring significantly influenced antiproliferative activity against various cancer cell lines. Compounds with N-methylamino substituents showed IC50 values in the low micromolar range against MCF-7 breast cancer cells and other lines, suggesting potential for further development as anticancer agents .

CompoundCell LineIC50 (nM)Mechanism of Action
3eMCF-71.7Induces apoptosis via caspase activation
3bA54938Disrupts microtubule dynamics
CA-4HT-29<100Colchicine site binding

Antibacterial and Antifungal Properties

Thiazole derivatives are also recognized for their antibacterial and antifungal activities. The compound under study has shown effectiveness against various bacterial strains and fungi, which is critical in the context of increasing antibiotic resistance. The presence of the thiazole ring enhances interaction with microbial targets, leading to inhibition of growth .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been explored in several studies. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting a mechanism that could be beneficial for conditions such as arthritis or other inflammatory diseases .

The biological activity of thiazole derivatives often involves multiple mechanisms:

  • Microtubule Disruption : Many thiazole compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division.
  • Apoptosis Induction : Certain derivatives activate caspases leading to programmed cell death in cancer cells.
  • Antimicrobial Action : The unique structure allows for interaction with bacterial cell walls or fungal membranes, inhibiting growth.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • Study on Antiproliferative Activity : A series of substituted thiazoles were tested against human cancer cell lines (MCF-7, A549). The results indicated that modifications at specific positions significantly impacted their potency.
    • Findings : Compounds with electron-donating groups at the para position exhibited enhanced activity.
  • Antimicrobial Efficacy Study : A compound similar to this compound was tested against resistant strains of bacteria.
    • Results : Demonstrated significant inhibition compared to standard antibiotics.

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